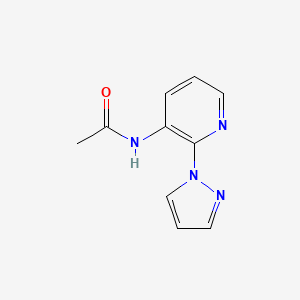![molecular formula C13H15N3O2 B7539169 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, also known as MMB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MMB is a benzamide derivative that has shown promising results in various preclinical studies, including its ability to inhibit cancer cell growth and induce apoptosis.
作用机制
The mechanism of action of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of beta-amyloid aggregation, improvement of cognitive function, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and biological processes. Another advantage is its low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
合成方法
The synthesis of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves the reaction of 4-chloro-2-methylbenzoic acid with N-methyl-1H-pyrazole-4-carboxamide in the presence of a base and a coupling agent. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, this compound.
科学研究应用
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a significant role in the pathogenesis of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to reduce inflammation and oxidative stress, which are believed to play a significant role in the development of diabetes.
属性
IUPAC Name |
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(8-10-7-14-16(2)9-10)13(18)11-5-3-4-6-12(11)17/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROHXEWSDCYFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)



![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)
![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)